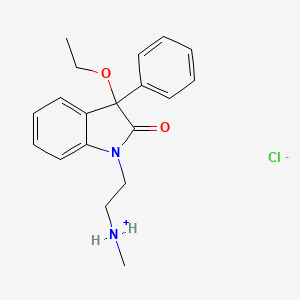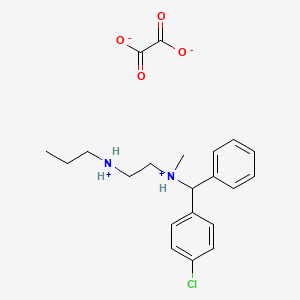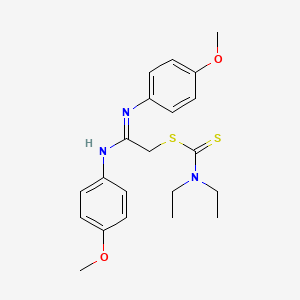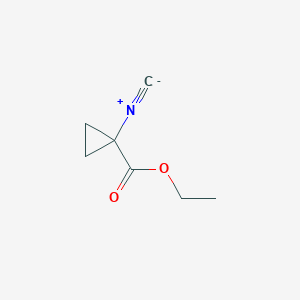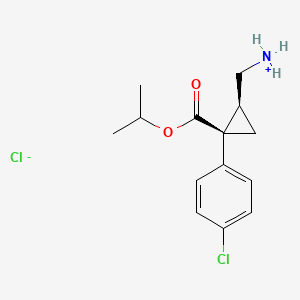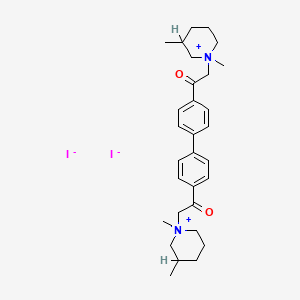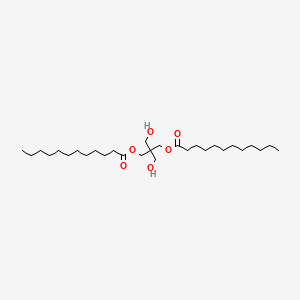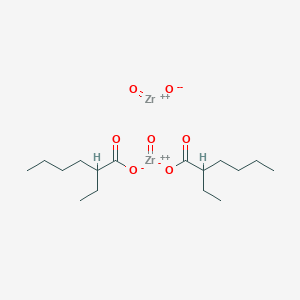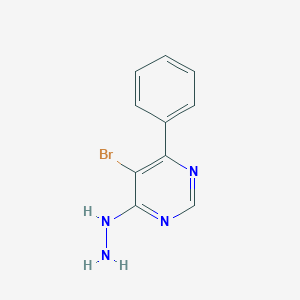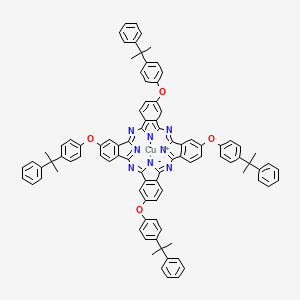
Copper(II) tetrakis(4-cumylphenoxy)-phth alocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine is a complex organic compound with the molecular formula C92H72CuN8O4. It is a derivative of phthalocyanine, a class of compounds known for their intense coloration and stability. This compound is notable for its unique structure, which includes four cumylphenoxy groups attached to the phthalocyanine core, and a central copper ion. It is primarily used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine typically involves the reaction of phthalocyanine with 4-cumylphenol in the presence of a copper salt. The reaction is usually carried out under high-temperature conditions, often exceeding 300°C, to ensure complete substitution of the phthalocyanine core with the cumylphenoxy groups. The reaction can be represented as follows:
Phthalocyanine+4(4-cumylphenol)+Cu salt→Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine
Industrial Production Methods
In industrial settings, the production of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, altering its electronic properties.
Substitution: The cumylphenoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions can introduce new functional groups into the phthalocyanine core.
科学的研究の応用
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques due to its strong absorption and fluorescence properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism by which Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine exerts its effects is primarily through its ability to interact with light and generate reactive species. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
類似化合物との比較
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine can be compared with other phthalocyanine derivatives, such as:
Copper(II) phthalocyanine: Lacks the cumylphenoxy groups, resulting in different electronic and solubility properties.
Lead(II) tetrakis(4-cumylphenoxy)-phthalocyanine: Similar structure but with a lead ion instead of copper, leading to different reactivity and toxicity profiles.
Poly(copper phthalocyanine): A polymeric form that offers different mechanical and electronic properties.
The uniqueness of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine lies in its specific substitution pattern, which imparts distinct electronic, optical, and solubility characteristics, making it suitable for specialized applications in research and industry.
特性
分子式 |
C92H72CuN8O4 |
|---|---|
分子量 |
1417.1 g/mol |
IUPAC名 |
copper;6,15,24,34-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C92H72N8O4.Cu/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-94-81(73)93-82-74-50-46-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)55-79(74)87(95-82)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(99-88)98-86-78-54-70(47-51-75(78)83(96-85)97-86)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2 |
InChIキー |
JVXVTQNONDAKKT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4[N-]5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


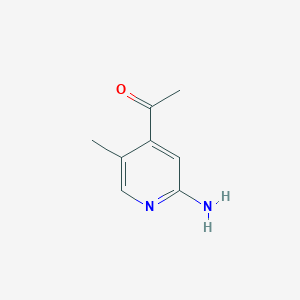

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
